5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid
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Overview
Description
5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid is a chemical compound with the molecular formula C10H10NNaO8S2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its yellow to orange to brown powder form and is soluble in water .
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is limited information available on the changes in the effects of 5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid typically involves the sulfonation of naphthalene followed by nitration, reduction, and subsequent sulfonation steps. The process begins with the sulfonation of naphthalene using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid. This intermediate is then nitrated using a mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid. The nitro group is reduced using iron powder and ammonium hydroxide to form 1-amino-3,6,8-naphthalenetrisulfonic acid, which is then neutralized, filtered, and further processed to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically involve the nitro group being reduced to an amino group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, iron powder, and ammonium hydroxide. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include various sulfonated and aminated derivatives of naphthalene, which are useful intermediates in the synthesis of dyes and other organic compounds .
Scientific Research Applications
5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent, an oxidizing agent, or a catalyst in various chemical reactions. Its effects are mediated through its ability to donate or accept electrons, thereby influencing the redox state of the reaction environment .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid include:
- 1-Amino-8-naphthol-3,6-disulfonic acid
- 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
- 3-Hydroxy-2,7-naphthalenedisulfonic acid .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and solubility properties. This makes it particularly valuable in the synthesis of complex organic molecules and in various industrial applications .
Properties
IUPAC Name |
5-amino-3-hydroxynaphthalene-2,7-disulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO7S2/c11-8-3-6(19(13,14)15)1-5-2-10(20(16,17)18)9(12)4-7(5)8/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDICOWXGXUJGJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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